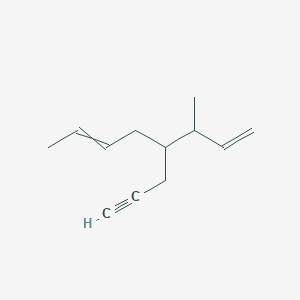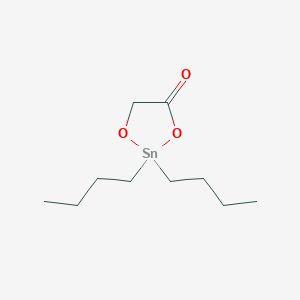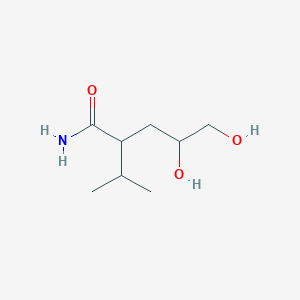
4-Chloro-3-fluorobutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-fluorobutan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of both chlorine and fluorine atoms attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobutan-2-one can be achieved through several methods. One common approach involves the halogenation of butanone derivatives. For instance, starting with 3-fluorobutan-2-one, chlorination can be carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
4-Chloro-3-fluorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the target protein.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutan-2-one: Lacks the fluorine atom, which may result in different reactivity and applications.
3-Fluorobutan-2-one:
4-Bromo-3-fluorobutan-2-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-3-fluorobutan-2-one is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This dual halogenation can enhance its reactivity and make it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
61779-44-0 |
|---|---|
Molecular Formula |
C4H6ClFO |
Molecular Weight |
124.54 g/mol |
IUPAC Name |
4-chloro-3-fluorobutan-2-one |
InChI |
InChI=1S/C4H6ClFO/c1-3(7)4(6)2-5/h4H,2H2,1H3 |
InChI Key |
JBBMDWXKQYCOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[4-(Hydroxymethyl)phenyl]ethyl}-N-methylacetamide](/img/structure/B14563563.png)
![Acetic acid;3-[(2-methyl-1,3-dioxolan-2-yl)methyl]cyclopentan-1-ol](/img/structure/B14563565.png)



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-L-methionyl-D-valine](/img/structure/B14563587.png)




![[({6-Methoxy-1-[4-(methylsulfanyl)phenyl]hexylidene}amino)oxy]acetonitrile](/img/structure/B14563603.png)
![2-Methyl-4-nitro-4-phenyldecahydropyrido[1,2-a][1,4]diazepine](/img/structure/B14563616.png)
![(6aR,10aR)-5,6,6a,7,8,9,10,10a-octahydrobenzo[c][1,8]naphthyridine](/img/structure/B14563627.png)
![4-[2-(1-Ethylquinolin-4(1H)-ylidene)ethylidene]tellurane-3,5-dione](/img/structure/B14563628.png)
